![molecular formula C10H13NO4S B355660 [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid CAS No. 2644-99-7](/img/structure/B355660.png)

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid

概要

説明

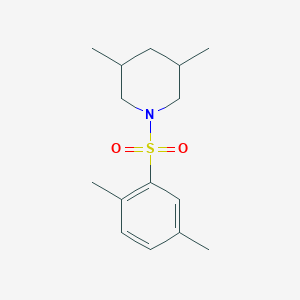

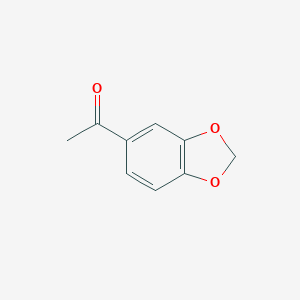

“[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid” is a product used for proteomics research . It has a molecular formula of C10H13NO4S and a molecular weight of 243.280 .

Molecular Structure Analysis

The molecular structure of “[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid” consists of a toluene ring (a benzene ring with a methyl group) attached to a sulfonyl group (SO2), an amino group (NH2), and an acetic acid group (CH2COOH) .科学的研究の応用

Fluorescent Labeling Reagent for Fatty Acid Analysis

- Details : Researchers have designed and synthesized a novel fluorescent labeling reagent using this compound. Specifically, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester effectively labels twenty-six fatty acids (ranging from C5 to C30). The method involves employing K2CO3 as a catalyst in N,N-dimethylformamide solvent. High-performance liquid chromatography with fluorescence detection allows for efficient analysis of these derivatives, achieving good baseline resolution and high sensitivity .

Sulfinate Salt Synthesis

- Details : Sulfinate salts containing the sulfonyl group are of interest in drug development. While not directly related to the compound itself, understanding its role in sulfinate salt synthesis contributes to broader research in this field .

Organic Synthesis

- Details : Researchers utilize this compound as a versatile intermediate for constructing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic routes .

Medicinal Chemistry

- Details : Although specific examples are not readily available, compounds with similar sulfonamide moieties have been investigated for their potential therapeutic effects. Further exploration of this compound’s pharmacological properties may reveal novel drug candidates .

Analytical Chemistry

- Details : Beyond fatty acid analysis, the compound’s stability and compatibility with chromatographic techniques make it useful for other analytical purposes. Researchers can explore its behavior on different stationary phases and elution conditions .

Material Science

- Details : Investigate whether this compound or its derivatives exhibit interesting properties (e.g., optical, electronic, or catalytic) that could be harnessed for material applications. While direct evidence is scarce, it’s worth exploring .

作用機序

Target of Action

Based on its structural similarity to other sulfonyl compounds, it may interact with various enzymes and receptors in the body .

Mode of Action

Sulfonyl compounds often act as electrophiles, undergoing reactions with nucleophiles in the body . This can lead to the formation of covalent bonds with target molecules, potentially altering their function .

Biochemical Pathways

Sulfonyl compounds can participate in a variety of biochemical reactions, including electrophilic aromatic substitution . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways.

Result of Action

Sulfonyl compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(N,4-Dimethylphenylsulfonamido)Acetic Acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .

特性

IUPAC Name |

2-[methyl-(4-methylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAFYUFZCCCVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)

![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B355614.png)

![5-isopropyl-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B355616.png)

![Ethyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B355644.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B355645.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B355651.png)